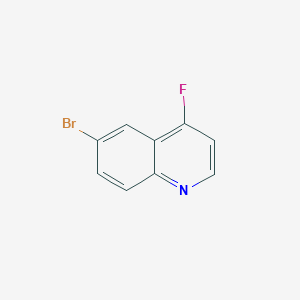

6-Bromo-4-fluoroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-fluoroquinoline is a chemical compound that has gained attention in scientific research, particularly in the field of medicinal chemistry. It is a dihalogenated quinoline, a benzene-fused pyridine bicyclic heterocycle . The empirical formula is C9H5BrFN and it has a molecular weight of 226.05 .

Synthesis Analysis

Fluoroquinolones, including 6-Bromo-4-fluoroquinoline, are synthesized through various approaches to the quinolone system. This includes all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-fluoroquinoline includes a bromide group and a fluoride group attached to a quinoline core . The SMILES string representation of the molecule isFc1ccc2nccc(Br)c2c1 . Chemical Reactions Analysis

The reactivity of 4-bromo-6-fluoroquinoline includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis

6-Bromo-4-fluoroquinoline is a solid compound . It has a molecular weight of 226.05 g/mol . The melting point is between 77 °C and 78 °C .科学研究应用

Pharmaceutical Applications

6-Bromo-4-fluoroquinoline is a valuable intermediate in pharmaceutical synthesis. It is used in the preparation of various active pharmaceutical ingredients (APIs), particularly in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which is significant in anti-cancer treatments . The compound’s reactivity allows for Pd-catalyzed coupling reactions, making it versatile in drug development.

Materials Science

In materials science, 6-Bromo-4-fluoroquinoline serves as a precursor for creating dyes used in OLEDs and solar cells . Its aromatic bicyclic structure is beneficial for developing materials with specific light-emitting properties, which are crucial in these applications.

Organic Synthesis

This compound is involved in various organic synthesis processes, including cyclization and cycloaddition reactions. It’s also used in cross-coupling reactions, which are fundamental in constructing complex organic molecules .

Supramolecular Chemistry

The compound’s unique structure allows it to participate in supramolecular assemblies. It can engage in non-covalent interactions, which are essential for creating complex structures in supramolecular chemistry .

Catalysis

In catalysis, 6-Bromo-4-fluoroquinoline is used to facilitate various chemical reactions. Its role in Pd-catalyzed coupling reactions is particularly noteworthy, as these reactions are pivotal in the synthesis of many organic compounds .

作用机制

Target of Action

6-Bromo-4-fluoroquinoline is a derivative of quinolone, a class of compounds that are widely used as active pharmaceutical ingredients . The primary targets of quinolones are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolones interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the activity of DNA gyrase and DNA topoisomerase IV, preventing the bacteria from replicating its DNA and leading to cell death .

Biochemical Pathways

The action of quinolones affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and DNA topoisomerase IV, quinolones disrupt the process of DNA supercoiling, a critical step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting its growth and proliferation .

Pharmacokinetics

Quinolones, in general, are known for their good oral bioavailability and broad tissue distribution . These properties contribute to their effectiveness as antibacterial agents.

Result of Action

The molecular effect of 6-Bromo-4-fluoroquinoline’s action is the inhibition of bacterial DNA replication, leading to bacterial cell death . On a cellular level, this results in the effective elimination of bacterial infections. Quinolones have been used to treat a variety of infections, including urinary tract infections, respiratory infections, and certain types of gastrointestinal infections .

Action Environment

The action of 6-Bromo-4-fluoroquinoline, like other quinolones, can be influenced by various environmental factors. For instance, the presence of metal cations such as magnesium and calcium can interfere with the activity of quinolones . Additionally, the pH of the environment can affect the absorption and distribution of quinolones in the body . Understanding these factors is crucial for optimizing the use of 6-Bromo-4-fluoroquinoline and other quinolones in clinical settings.

安全和危害

未来方向

属性

IUPAC Name |

6-bromo-4-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVFPKGAAGLDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-fluoroquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)

![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2972370.png)

![[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2972373.png)

![(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2972376.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)

![[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine](/img/structure/B2972378.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2972384.png)